O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
Description
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate (CAS: 1824081-61-9) is a spirocyclic compound with a molecular formula of C₁₄H₂₂N₂O₅ and a molecular weight of 298.33 g/mol . Its structure features a 1-oxa-2,7-diazaspiro[4.4]non-2-ene core, with tert-butyl and ethyl ester groups at the 7- and 3-positions, respectively.
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-5-19-11(17)10-8-14(21-15-10)6-7-16(9-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJONPLXCFHTZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl and ethyl esters with appropriate diaza precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate has been investigated for its potential as a bioactive molecule in medicinal chemistry. Its structural features allow for interactions with various biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties, suggesting that this compound may also possess similar activities.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique spirocyclic structure provides a versatile framework for the development of more complex molecules. Researchers have utilized it in the synthesis of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Material Science
In material science, this compound can be employed in the development of advanced materials due to its chemical stability and unique physical properties. Its application in polymer chemistry has been explored, where it can be used to modify polymer properties or to create new polymeric materials with enhanced functionalities.
Biological Studies
The compound has been subjected to biological studies to evaluate its effects on various cellular processes. Preliminary studies suggest that it may influence cell signaling pathways, which could have implications for understanding disease mechanisms and developing therapeutic strategies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer activity of derivatives related to this compound. Researchers synthesized several analogs and tested them against various cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its cytotoxic effects on cancer cells while maintaining low toxicity to normal cells.
Case Study 2: Synthesis of Novel Derivatives
In another research project, scientists focused on synthesizing novel derivatives of this compound to explore their potential as anti-inflammatory agents. The study involved modifying the functional groups attached to the spiro framework and evaluating their biological activity through a series of in vitro assays.
Data Tables
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cells | [Research Study A] |
| Anti-inflammatory | Inhibition of inflammatory markers | [Research Study B] |
| Cell signaling modulation | Alteration in signaling pathways | [Research Study C] |
Mechanism of Action
The mechanism of action of O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1
Key Differences :
- Spiro Ring System : The analog features a spiro[4.5]dec-2-en-1 system, compared to the target compound’s spiro[4.4] framework. Larger spiro rings (e.g., 4.5 vs. 4.4) exhibit distinct puckering conformations, as described by Cremer and Pople’s ring puckering coordinates .
- Substituents : This compound includes 4-chlorophenyl and 4-methylphenyl groups, which introduce steric bulk and electron-withdrawing effects absent in the target compound.
- Molecular Weight : Higher molecular weight (368.85 g/mol ) due to aromatic substituents .
Crystallographic Data :
- The analog adopts a chair conformation for the piperidone ring and an envelope conformation for the dihydroisoxazole ring, with a dihedral angle of 84.2° between aromatic rings . Such conformational rigidity contrasts with the smaller spiro[4.4] system, which may exhibit greater strain or flexibility.
Structural Analog: 2-tert-Butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
Key Differences :
- Functional Groups: A cyano group (-CN) replaces the oxa group, altering electronic properties and reactivity.
- Molecular Formula : C₁₅H₂₃N₃O₄ includes additional nitrogen, which may influence hydrogen-bonding capacity .
Research Findings and Implications
- Spiro Ring Size : Smaller spiro systems (e.g., [4.4]) may exhibit higher ring strain , influencing reactivity and conformational dynamics compared to larger analogs .
- Electron-withdrawing groups (e.g., Cl in the spiro[4.5] analog) can modulate electronic density for targeted reactivity .
- Crystallography : The spiro[4.5] analog’s crystal structure, refined using SHELX software , highlights the importance of advanced computational tools in conformational analysis.
Biological Activity
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate (CAS No. 1824081-61-9) is a heterocyclic compound with significant potential in pharmaceutical applications. Its molecular formula is C14H22N2O5, and it has a molecular weight of 298.33 g/mol. This compound has garnered attention due to its unique structural properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O5 |
| Molecular Weight | 298.33 g/mol |
| Boiling Point | 386.2 ± 52.0 °C (Predicted) |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) |
| pKa | 1.33 ± 0.40 (Predicted) |
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. The compound's mechanism involves modulation of specific signaling pathways that are critical in the proliferation and survival of cancer cells.
Case Studies
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds, including O7-tert-butyl O3-ethyl, showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound was found to induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : Another research article highlighted the compound's ability to reduce pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
Toxicological Profile
The safety profile of O7-tert-butyl O3-ethyl has been assessed through various toxicity studies:
| Toxicity Parameter | Result |
|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
These findings indicate that while the compound shows significant therapeutic potential, careful handling and further studies on long-term effects are necessary.
Research Findings
Recent research has focused on optimizing the synthesis of O7-tert-butyl O3-ethyl to enhance yield and purity for laboratory use. A novel synthetic route has been developed that utilizes readily available starting materials and minimizes environmental impact.
Synthesis Methodology
The synthesis involves several steps, including:
- Formation of Key Intermediates : Utilizing ethyl malonate and various reagents to form the desired spirocyclic structure.
- Cyclization Reactions : Employing conditions that favor cyclization while maintaining high yields.
- Purification Techniques : Implementing chromatography methods to isolate the final product with high purity (>97%).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves multi-step reactions, such as 1,3-dipolar cycloaddition or condensation between intermediates like substituted pyridinones and activated esters. For example, analogous spirocyclic compounds are synthesized via reactions between enamines and acyl chlorides in benzene, with triethylamine as a base, followed by column chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol/ethyl acetate) . Yield optimization requires precise control of stoichiometry, temperature (room temperature to reflux), and solvent polarity. Impurity removal via selective crystallization is critical, as minor byproducts can complicate purification .
Q. How is the crystal structure of this spirocyclic compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART APEX CCD detector with Mo-Kα radiation (λ = 0.71073 Å) and ω-scans is typical . Refinement employs SHELXL (for small molecules) or SHELXTL (Bruker AXS version), which handle twinning and high-resolution data. Hydrogen atoms are often geometrically positioned with C–H distances fixed (0.93–0.98 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of the parent atom). R-factors (e.g., R1 < 0.05 for I > 2σ(I)) validate refinement accuracy .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify ester groups (tert-butyl at δ ~1.4 ppm, ethyl at δ ~1.2–4.2 ppm) and spirocyclic backbone protons (δ ~3.0–5.0 ppm).
- LC-MS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 309.37) and detects impurities.
- IR : Peaks at ~1700–1750 cm<sup>−1</sup> confirm carbonyl groups (ester, lactone) .
Advanced Research Questions
Q. How can ring puckering parameters be calculated for the spirocyclic core, and what do they reveal about conformational flexibility?
- Methodological Answer : Apply the Cremer-Pople puckering coordinates (q2, q3, φ) to quantify non-planarity. For example, in analogous 1-oxa-2,7-diazaspiro[4.5]decanes, q2 = 0.220 Å and φ = 142.2° indicate an envelope conformation for the dihydroisoxazole ring, while q3 = 0.569 Å for the piperidinone ring suggests a chair conformation . Molecular dynamics (MD) simulations or variable-temperature XRD can assess thermal conformational changes.
Q. What strategies resolve contradictions between computational (DFT) and experimental (XRD) bond angle data for the spirocyclic system?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. For example, DFT (gas-phase) may predict a planar spiro junction, while XRD shows puckering due to van der Waals interactions in the crystal lattice . To reconcile:
Perform solvent-inclusive DFT (e.g., COSMO-RS) or periodic boundary condition (PBC) calculations.
Compare Hirshfeld surfaces (CrystalExplorer) to identify intermolecular contacts influencing conformation .
Q. How do protecting groups (tert-butyl vs. ethyl esters) impact the compound’s reactivity in downstream functionalization?
- Methodological Answer : The tert-butyl group (Boc) offers steric protection, stabilizing the spirocyclic core during nucleophilic attacks, while the ethyl ester is more labile under basic conditions (e.g., saponification). In a study on similar tricarboxylates, selective deprotection of ethyl esters (using LiOH/THF/H2O) retained the Boc group, enabling selective amide coupling . TLC monitoring (silica gel, UV detection) is critical to track reaction progress.
Q. What crystallographic challenges arise from twinning or disorder in this compound, and how are they addressed?
- Methodological Answer : Twins (e.g., inversion twins in P212121 space groups) require integration with TWINABS or refinement using HKLF5 in SHELXL. For disordered tert-butyl groups, split-atom models with restrained occupancy (e.g., 50:50) and isotropic displacement parameters improve refinement stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
